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Hepta-4,6-dienal

Lipophilicity Partition coefficient Physicochemical property

Hepta-4,6-dienal (CAS 79280-39-0), systematically named (4E)-hepta-4,6-dienal, is a medium-chain fatty aldehyde (C7H10O, MW 110.15) characterized by a terminal aldehyde group and two non-conjugated double bonds at positions 4 and 6. It is classified as a fatty aldehyde and an oxylipin, with calculated physicochemical properties including a logP of 1.71, topological polar surface area of 17.07 Ų, and no hydrogen bond donors.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 79280-39-0
Cat. No. B15436552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepta-4,6-dienal
CAS79280-39-0
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC=CC=CCCC=O
InChIInChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-4,7H,1,5-6H2
InChIKeyLRXHBCFIMDSOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hepta-4,6-dienal (CAS 79280-39-0): A Medium-Chain Unsaturated Aldehyde for Flavor and Synthetic Applications


Hepta-4,6-dienal (CAS 79280-39-0), systematically named (4E)-hepta-4,6-dienal, is a medium-chain fatty aldehyde (C7H10O, MW 110.15) characterized by a terminal aldehyde group and two non-conjugated double bonds at positions 4 and 6 [1][2]. It is classified as a fatty aldehyde and an oxylipin, with calculated physicochemical properties including a logP of 1.71, topological polar surface area of 17.07 Ų, and no hydrogen bond donors [1]. The compound is naturally occurring in certain fruits and vegetables and is recognized for its distinct fishy or cinnamon-like odor, making it relevant to flavor and fragrance research [3].

Why Hepta-4,6-dienal Cannot Be Replaced by Generic Unsaturated Aldehydes


Structural isomerism in unsaturated aldehydes profoundly alters both sensory perception and chemical reactivity. Hepta-4,6-dienal features a skipped diene system, which lacks the conjugation present in isomers like (E,E)-2,4-heptadienal [1]. This non-conjugated arrangement eliminates the possibility of Diels–Alder [4+2] cycloaddition reactivity that defines conjugated dienals, instead favoring alternative synthetic pathways such as Pd-catalyzed cross-couplings [2]. Furthermore, the double bond position influences the compound's hydrophobicity and olfactory character: hepta-4,6-dienal exhibits a fishy/cinnamon note, whereas 2,4-heptadienal is described as fatty/fruity [3]. Consequently, substituting one isomer for another in flavor formulations or synthetic routes would result in divergent product profiles or failed key transformations.

Quantitative Differentiation of Hepta-4,6-dienal from Closest Analogs


Hydrophobicity (logP) Comparison: Hepta-4,6-dienal is Less Lipophilic than Saturated Heptanal

Hepta-4,6-dienal exhibits a calculated logP of 1.71 [1], which is significantly lower than the logP of 2.29 reported for the fully saturated analog heptanal . This 0.58 log unit difference corresponds to an approximately 3.8-fold lower octanol-water partition coefficient for hepta-4,6-dienal, indicating reduced lipophilicity. The presence of two double bonds thus markedly decreases the compound's tendency to partition into hydrophobic environments compared to its saturated counterpart.

Lipophilicity Partition coefficient Physicochemical property

Odor Profile and Threshold Divergence from Conjugated Isomer (E,E)-2,4-Heptadienal

While a quantitative odor threshold for hepta-4,6-dienal has not been reported in primary literature, its isomer (E,E)-2,4-heptadienal has a documented odor threshold in water of 10 ppb and is described as 'fresh' [1]. In contrast, hepta-4,6-dienal is characterized by a distinctly fishy or cinnamon-like odor [2]. This qualitative divergence, combined with the known threshold of its isomer, demonstrates that double bond position critically determines olfactory character and likely threshold value, preventing flavor formulators from substituting one isomer for another without altering the intended sensory outcome.

Odor threshold Sensory analysis Flavor chemistry

Reactivity Profile: Skipped Diene Precludes Diels–Alder Cycloaddition, Enables Pd-Catalyzed Coupling

Hepta-4,6-dienal possesses a skipped (non-conjugated) diene system, in contrast to the conjugated diene of (E,E)-2,4-heptadienal [1]. This structural feature fundamentally alters its reactivity: conjugated dienals readily undergo Diels–Alder [4+2] cycloadditions, whereas hepta-4,6-dienal does not participate in such pericyclic reactions. Instead, the 4,6-diene framework is compatible with Pd(II)-catalyzed coupling reactions, as demonstrated by the synthesis of 7-bromo-(Z,E)-4,6-heptadienal used in pheromone construction [2]. The overall yield for the target pheromone (Z,E)-9,11-hexadecadienal was 38% starting from the 4,6-heptadienal scaffold, highlighting its synthetic viability in cross-coupling pathways.

Synthetic utility Reactivity Cross-coupling

Specific Utility as a Pheromone Building Block Differentiates from Isomeric Aldehydes

Hepta-4,6-dienal derivatives, particularly 7-bromo-(Z,E)-4,6-heptadienal, serve as essential intermediates for constructing (Z,E)-dienic pheromones [1]. In a reported stereoselective synthesis of (Z,E)-9,11-hexadecadienal—the major sex pheromone component of the sugarcane borer—the 4,6-heptadienal scaffold delivered the target pheromone in 38% overall yield, an improvement over previous methods [1]. This specific utility is not shared by other heptadienal isomers such as 2,4-heptadienal, which lack the requisite double bond geometry for efficient cross-coupling in this pheromone context. Consequently, procurement of the 4,6-isomer is mandatory for this synthetic route.

Pheromone synthesis Agrochemical Building block

Validated Application Scenarios for Hepta-4,6-dienal (CAS 79280-39-0) Based on Quantitative Evidence


Synthesis of (Z,E)-Dienic Pheromones via Pd-Catalyzed Cross-Coupling

Hepta-4,6-dienal is the preferred starting material for constructing (Z,E)-dienic pheromones such as (Z,E)-9,11-hexadecadienal, the sugarcane borer sex pheromone. The synthetic route relies on the 4,6-diene framework's compatibility with Pd(II)-catalyzed coupling, achieving a 38% overall yield—an improvement over earlier methods [1]. Researchers and agrochemical manufacturers should procure this specific isomer to ensure stereochemical fidelity and process efficiency, as alternative heptadienal isomers cannot be substituted in this pathway.

Flavor and Fragrance Formulation Requiring a Fishy/Cinnamon Top Note

For flavorists developing seafood, spice, or complex fruit blends, hepta-4,6-dienal provides a distinct fishy or cinnamon-like character that differs from the fresh, fatty notes of its isomer (E,E)-2,4-heptadienal [2]. While a quantitative odor threshold is not yet published, the qualitative divergence is well-documented. Formulators seeking this specific olfactory signature must specify the 4,6-isomer; generic 'heptadienal' orders may inadvertently deliver the 2,4-isomer, resulting in an off-target sensory profile.

Physicochemical Studies of Lipid Oxidation Products in Food Matrices

Hepta-4,6-dienal's lower logP (1.71) relative to heptanal (2.29) alters its partitioning behavior in food emulsions and biological systems [3]. This physicochemical property makes it a valuable analyte for studying lipid oxidation pathways and volatile release kinetics in complex matrices. Procurement of the authentic 4,6-isomer is essential for accurate identification and quantification in GC-MS analyses, as retention indices and mass spectra differ from those of other heptadienal isomers.

Technical Documentation Hub

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36 linked technical documents
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